4-(2,5-dimethyl-1H-pyrrol-3-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dimethyl-1H-pyrrol-3-yl)but-3-en-2-one is a heterocyclic compound featuring a pyrrole ring substituted with two methyl groups and a butenone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-3-yl)but-3-en-2-one typically involves the reaction of 2,5-dimethylpyrrole with appropriate aldehydes or ketones under acidic or basic conditions. One common method is the Paal-Knorr synthesis, where 2,5-hexanedione reacts with ammonia or primary amines to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethyl-1H-pyrrol-3-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the butenone side chain to a butanol side chain.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Pyrrole oxides.
Reduction: 4-(2,5-dimethyl-1H-pyrrol-3-yl)butanol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(2,5-Dimethyl-1H-pyrrol-3-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-3-yl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine: Another pyrrole derivative with potential pharmacological activity.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: Compounds with antibacterial and antitubercular properties.
Uniqueness
4-(2,5-Dimethyl-1H-pyrrol-3-yl)but-3-en-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its butenone side chain and methyl-substituted pyrrole ring make it a versatile compound for various applications.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(E)-4-(2,5-dimethyl-1H-pyrrol-3-yl)but-3-en-2-one |
InChI |
InChI=1S/C10H13NO/c1-7-6-10(9(3)11-7)5-4-8(2)12/h4-6,11H,1-3H3/b5-4+ |
InChI Key |
AMHOEZHHKQIXHO-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=CC(=C(N1)C)/C=C/C(=O)C |
Canonical SMILES |
CC1=CC(=C(N1)C)C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.